molecular formula C16H12N2O2 B14680992 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31717-47-2

4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one

Cat. No.: B14680992
CAS No.: 31717-47-2
M. Wt: 264.28 g/mol
InChI Key: MJENMIQSUZFAGI-UHFFFAOYSA-N
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Description

4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinylidene group attached to a naphthalenone core, with a hydroxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one typically involves the condensation of 2-hydroxybenzohydrazide with 1,4-naphthoquinone under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.

    Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or naphthalenone derivatives.

Scientific Research Applications

4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyphenyl group may participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2-Hydroxyphenyl)hydrazinylidene]benzene-1(4H)-one: Similar structure but with a benzene core instead of naphthalene.

    4-[2-(2-Hydroxyphenyl)hydrazinylidene]anthracene-1(4H)-one: Contains an anthracene core, leading to different electronic properties.

Uniqueness

4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one is unique due to its naphthalenone core, which imparts distinct electronic and steric properties compared to its benzene or anthracene analogs

Properties

CAS No.

31717-47-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C16H12N2O2/c19-15-10-9-13(11-5-1-2-6-12(11)15)17-18-14-7-3-4-8-16(14)20/h1-10,19-20H

InChI Key

MJENMIQSUZFAGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=C3O

Origin of Product

United States

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